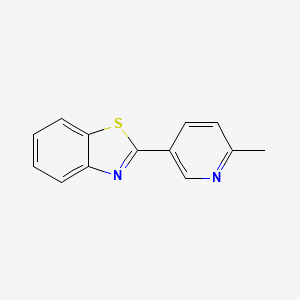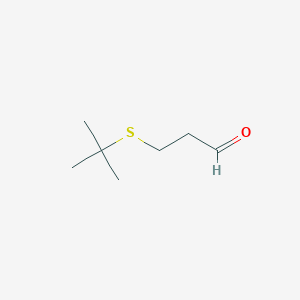
2-(6-Methylpyridin-3-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methylpyridin-3-yl)-1,3-benzothiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzothiazole ring fused with a pyridine ring, where the pyridine ring is substituted with a methyl group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenol with 6-methyl-3-pyridinecarboxaldehyde under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminothiophenol and 6-methyl-3-pyridinecarboxaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process.
Procedure: The starting materials are mixed in a suitable solvent (e.g., ethanol or acetic acid) and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(6-Methylpyridin-3-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(6-Methylpyridin-3-yl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs. The exact molecular pathways involved can vary depending on the specific biological context.
類似化合物との比較
2-(6-Methylpyridin-3-yl)-1,3-benzothiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(6-Methylpyridin-3-yl)-1,3-benzoxazole, 2-(6-Methylpyridin-3-yl)-1,3-benzimidazole, and 2-(6-Methylpyridin-3-yl)-1,3-thiazole.
Uniqueness: The presence of both the benzothiazole and pyridine rings in this compound imparts unique electronic and steric properties, making it a versatile scaffold for various applications. Its specific substitution pattern also allows for selective functionalization, which can be advantageous in the design of targeted molecules.
特性
| 74292-38-9 | |
分子式 |
C13H10N2S |
分子量 |
226.30 g/mol |
IUPAC名 |
2-(6-methylpyridin-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2S/c1-9-6-7-10(8-14-9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3 |
InChIキー |
XAVZHQPRMOAUTK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)

![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)

